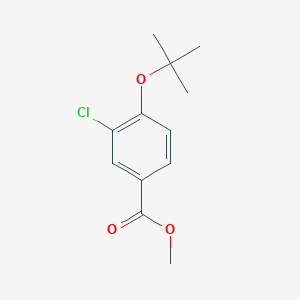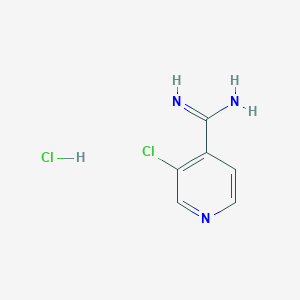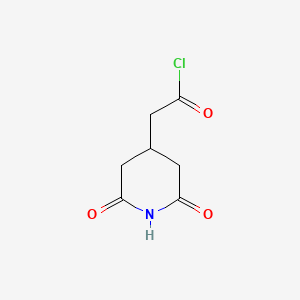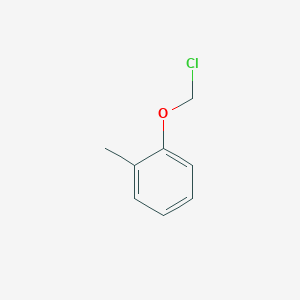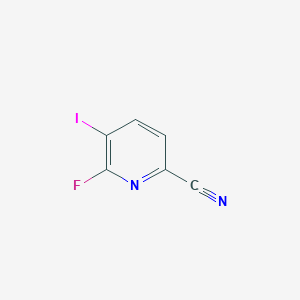
2,2-Dibromo-1-(4-tert-butylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(4-(tert-butyl)phenyl)ethan-1-one: (MFCD10038243) is an organic compound with the molecular formula C12H14Br2O . It is a brominated ketone, characterized by the presence of two bromine atoms and a tert-butyl group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(4-(tert-butyl)phenyl)ethan-1-one typically involves the bromination of 1-(4-(tert-butyl)phenyl)ethan-1-one. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
2,2-Dibromo-1-(4-(tert-butyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(4-(tert-butyl)phenyl)ethan-1-one involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through specific molecular targets and pathways.
Comparison with Similar Compounds
2,2-Dibromo-1-phenylethan-1-one: Lacks the tert-butyl group, making it less sterically hindered.
2,2-Dibromo-1-(4-methylphenyl)ethan-1-one: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
2,2-Dibromo-1-(4-chlorophenyl)ethan-1-one: Has a chlorine atom instead of a tert-butyl group, altering its electronic properties.
Uniqueness: 2,2-Dibromo-1-(4-(tert-butyl)phenyl)ethan-1-one is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C12H14Br2O |
|---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H14Br2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,11H,1-3H3 |
InChI Key |
RPZIXGWEBGSNOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



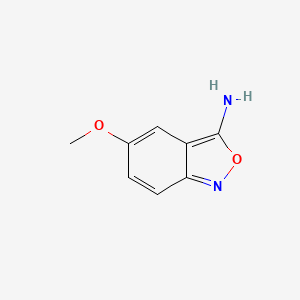
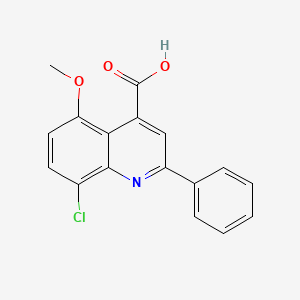


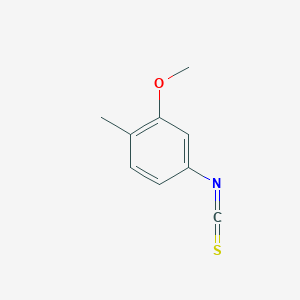
![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)
